Sipatrigine (BW619C89) is a substituted pyrimidine derivative of the anticonvulsant drug lamotrigine. [] It is classified as a sodium and calcium channel inhibitor and has demonstrated neuroprotective properties in animal models. [] Sipatrigine is primarily investigated for its potential in treating neurological disorders like stroke and ischemia. [, , ]
Sipatrigine is a chemical compound with the molecular formula . It is classified as a sodium channel blocker, primarily investigated for its neuroprotective properties. This compound has garnered attention for its potential applications in treating neurological conditions, particularly those involving ischemia and convulsions .
Sipatrigine is derived from pyrimidine derivatives and belongs to a class of compounds that interact with sodium channels. Its classification as a sodium channel blocker positions it among other pharmacological agents that modulate neuronal excitability and provide protective effects against neuronal damage during pathological events .
The synthesis of Sipatrigine involves a multi-step chemical process characterized by the formation of a pyrimidine ring. Key steps include:
The detailed synthesis pathway is complex, requiring careful control of reaction conditions to achieve high yields and purity.
Sipatrigine features a unique molecular structure characterized by:
The three-dimensional conformation of Sipatrigine is crucial for its interaction with sodium channels, influencing its efficacy as a therapeutic agent .
Sipatrigine undergoes various chemical reactions that are essential for its synthesis and potential modifications:
These reactions underscore the importance of Sipatrigine's chemical structure in mediating its pharmacological effects.
The mechanism of action of Sipatrigine primarily involves:
This mechanism highlights the therapeutic potential of Sipatrigine in managing conditions associated with neuronal injury.
Sipatrigine exhibits several notable physical and chemical properties:
The understanding of these properties aids in determining optimal conditions for handling and application in research or clinical settings .
Sipatrigine has several promising applications in scientific research:
Ongoing research continues to explore the full potential of Sipatrigine in therapeutic contexts, emphasizing its significance in pharmacology and neuroscience .
Sipatrigine functions as a potent use-dependent blocker of voltage-gated sodium channels (NaV), a primary mechanism underlying its neuroprotective efficacy against ischemic damage. This action stabilizes neuronal membranes during pathological depolarization and reduces excessive glutamate release, a critical factor in excitotoxic injury. In rat models of middle cerebral artery occlusion (MCAo), sipatrigine (10 mg/kg i.p.) administered 30 minutes post-occlusion significantly reduced cortical infarct volume, directly linking NaV blockade to neuroprotection [7]. Electrophysiological studies demonstrate sipatrigine's state-dependent binding preference for inactivated Na⁺ channels, with higher affinity during sustained depolarization characteristic of ischemic conditions [9]. In vitro investigations reveal sipatrigine inhibits veratridine-induced neurotoxicity in murine cerebellar granule cells (IC₅₀ ~26 μM) and suppresses veratridine-stimulated glutamate release by 90% in rat cortical microdialysis studies at 1000 μM concentrations [7]. This glutamate modulation occurs at substantially lower concentrations than required for direct NMDA receptor antagonism, highlighting the therapeutic significance of its NaV blockade.
Table 1: Neuroprotective Efficacy of Sodium Channel Blockers in Ischemia Models
Compound | Model | Dose & Route | Administration Time | Infarct Reduction | Reference |
---|---|---|---|---|---|
Sipatrigine | Rat ET-1 MCAo | 10 mg/kg i.p. | 30 min post-occlusion | Significant cortical reduction | [7] |
AM-36 | Rat ET-1 MCAo | 6 mg/kg i.p. | 30 min post-occlusion | Significant cortical reduction | [7] |
AM-36 | Rat ET-1 MCAo | 1 mg/kg i.v. | 5h post-occlusion | Cortical & striatal reduction | [7] |
Sipatrigine demonstrates significant inhibitory effects on voltage-gated calcium channels, particularly N-type (CaV2.2) channels implicated in presynaptic neurotransmitter release. Whole-cell patch-clamp studies show sipatrigine inhibits human N-type calcium currents expressed in recombinant systems, with an IC₅₀ of approximately 4 μM [7]. This inhibition occurs at clinically relevant concentrations and contributes to reduced excitotoxic glutamate release during ischemic events. Additionally, sipatrigine blocks L-type (CaV1) and T-type (CaV3) calcium channels, though with lower potency compared to its N-type blockade. The compound's inhibitory action on L-type channels exhibits voltage-dependence, showing greater efficacy at depolarized membrane potentials [5]. This multi-subtype calcium channel blockade synergizes with NaV inhibition to prevent calcium overload—a critical mediator of ischemic neuronal death. Importantly, sipatrigine's calcium channel blockade occurs at concentrations lower than those required for significant sodium channel inhibition, suggesting calcium channels may be a primary target during early stages of neuroprotection [6].
Sipatrigine potently inhibits tandem pore-domain potassium channels TREK-1 and TRAAK, which generate background potassium currents regulating neuronal excitability and resting membrane potential. Whole-cell patch-clamp electrophysiology demonstrates sipatrigine (10 μM) reversibly inhibits recombinant human TREK-1 channels by 73.3 ± 4.4% and TRAAK channels by 45.1 ± 11.2% in a voltage-independent manner [3] [10]. Concentration-response analysis reveals an IC₅₀ of 4 μM for TREK-1 inhibition, significantly more potent than its effects on NaV or CaV channels [10]. This inhibition contrasts with the channel activation produced by other neuroprotective agents like riluzole or polyunsaturated fatty acids. Mutational studies localize sipatrigine's binding to a critical leucine residue (L289 in TREK-1, L320 in TREK-2) within the norfluoxetine binding site in the channel's transmembrane domains [4] [5]. Subtype selectivity is evident as sipatrigine is a far more effective TREK/TRAAK antagonist (>70% inhibition at 10μM) than its parent compound lamotrigine (<10% inhibition at 10μM), correlating with sipatrigine's superior neuroprotective efficacy in preclinical models [3]. Inhibition of these neuroprotective K⁺ channels represents a pharmacologically distinct mechanism potentially contributing to its overall effects on neuronal excitability during ischemia.
Table 2: Pharmacological Profile of Sipatrigine Across Ion Channel Targets
Ion Channel Type | Subtype | Effect | Potency (IC₅₀/EC₅₀) | Key Functional Consequence |
---|---|---|---|---|
Voltage-gated Na⁺ | Multiple | Use-dependent block | ~26 μM (functional) | Reduced neuronal hyperexcitability & glutamate release |
Voltage-gated Ca²⁺ | N-type (CaV2.2) | Block | ~4 μM | Reduced presynaptic glutamate release |
K₂P Channels | TREK-1 | Block | 4 μM | Modulation of resting potential & excitability |
K₂P Channels | TRAAK | Block | ~10-20 μM | Modulation of resting potential & excitability |
K₂P Channels | TRESK | Block | 34 μM | Reduced background potassium conductance |
Sipatrigine demonstrates significant inhibition of TRESK (TWIK-Related Spinal Cord K⁺ channel), another member of the two-pore-domain potassium channel family highly expressed in sensory neurons. Recent electrophysiological characterization reveals sipatrigine inhibits human TRESK currents with an EC₅₀ of 34 μM, slightly less potent than its inhibition of TREK-1 (EC₅₀ = 16 μM) but significantly more effective than lamotrigine at equivalent concentrations [4] [5]. Mutagenesis studies identify phenylalanine residues (F145 and F352) within TRESK's inner pore helix as critical determinants for sipatrigine blockade—mutations to alanine at these positions substantially attenuate channel inhibition [4]. This contrasts with TREK channels where extracellular leucine residues mediate sipatrigine binding, suggesting distinct molecular interaction sites across K₂P channel subtypes. Importantly, sipatrigine's inhibition of TRESK occurs independently of channel phosphorylation status, as mutagenesis of key phosphorylation sites does not alter its blocking efficacy [5]. The functional implications are substantial given TRESK's high expression in dorsal root ganglia and trigeminal ganglia, suggesting sipatrigine may modulate nociceptive processing and neuronal excitability in pain pathways through this mechanism. When compared to the novel lamotrigine derivative CEN-092, sipatrigine demonstrates broader K₂P channel inhibition across TREK-1, TREK-2, and TRESK subtypes, whereas CEN-092 exhibits greater selectivity for TRESK blockade [4] [5].
Table 3: Comparative K₂P Channel Inhibition by Sipatrigine and Structural Analogs
Compound | TREK-1 Inhibition (EC₅₀) | TREK-2 Inhibition | TRESK Inhibition (EC₅₀) | TRAAK Inhibition |
---|---|---|---|---|
Sipatrigine | 16 μM | Potent inhibition | 34 μM | 45% at 10 μM |
Lamotrigine | Weak (<10% at 10 μM) | Weak | Weak-moderate | Minimal |
CEN-092 | Less effective than TRESK | Not reported | Most potent target | Not reported |
The multi-channel pharmacologic profile of sipatrigine—encompassing NaV, CaV, TREK, TRAAK, and TRESK modulation—creates a unique neuroprotective signature. Its combined actions reduce pathological neuronal depolarization, mitigate excitotoxic glutamate release, and modulate background potassium conductances regulating neuronal excitability. This polypharmacology distinguishes sipatrigine from more selective ion channel modulators and underlies its potent neuroprotective effects observed in experimental ischemia models. The concentration-dependent hierarchy of its channel interactions (K₂P > CaV > NaV) suggests TREK-1/TRAAK inhibition may contribute significantly to its early neuroprotective actions during evolving ischemic injury.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7